Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate with bromine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and reduced amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amino group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit enzyme activity or block receptor signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-1-methyl-1H-pyrazole-4-carboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid: The carboxylic acid group makes it more acidic compared to the ethyl ester derivative.
5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester: Similar structure but without the bromine atom, leading to different reactivity and applications.
Uniqueness
Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of both the bromine atom and the ethyl ester group. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
ethyl 3-amino-5-bromo-1-methylpyrazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O2/c1-3-13-7(12)4-5(8)11(2)10-6(4)9/h3H2,1-2H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQQEMOVJDFHPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1N)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401202384 | |
Record name | Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401202384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017802-90-2 | |
Record name | Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017802-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-amino-5-bromo-1-methyl-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401202384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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